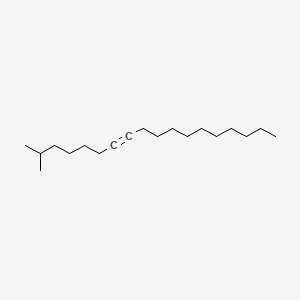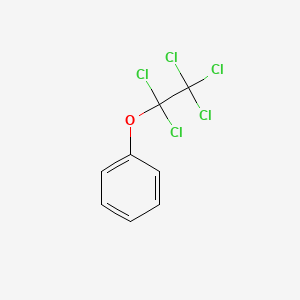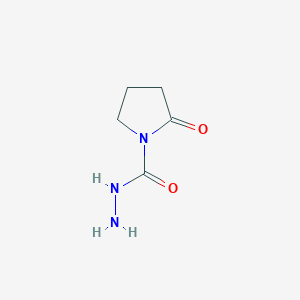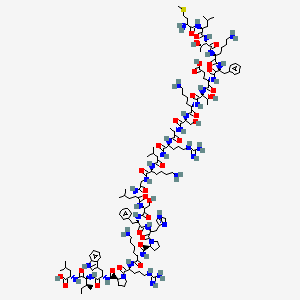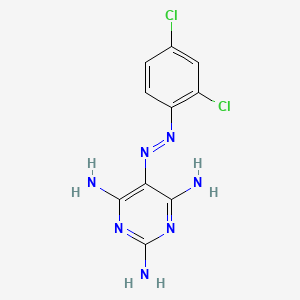
5-((2,4-Dichlorophenyl)azo)-2,4,6-triaminopyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine,5-((2,4-dichlorophenyl)azo)-2,4,6-triamino- is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring structure. This specific compound is characterized by the presence of a dichlorophenyl azo group and three amino groups attached to the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives typically involves condensation reactions. For Pyrimidine,5-((2,4-dichlorophenyl)azo)-2,4,6-triamino-, a common synthetic route includes the reaction of a three-carbon compound with an amidine structure in the presence of a catalyst such as sodium hydroxide or ethoxide . The reaction conditions often involve heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of pyrimidine derivatives can involve large-scale condensation reactions using automated reactors. The process may include steps such as purification through crystallization or distillation to ensure the high purity of the final product. Microwave-assisted synthesis is also a robust approach for preparing pyrimidine derivatives, offering advantages such as reduced reaction times and higher yields .
化学反応の分析
Types of Reactions
Pyrimidine,5-((2,4-dichlorophenyl)azo)-2,4,6-triamino- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrimidine compounds .
科学的研究の応用
Pyrimidine,5-((2,4-dichlorophenyl)azo)-2,4,6-triamino- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It serves as a probe for studying enzyme interactions and metabolic pathways.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Pyrimidine,5-((2,4-dichlorophenyl)azo)-2,4,6-triamino- involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of enzymes like cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with DNA and RNA, affecting gene expression and protein synthesis .
類似化合物との比較
Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds also exhibit anticancer properties and are used in similar research applications.
Triazolopyrimidines: These compounds are evaluated for their antiproliferative activity against various cancer cell lines.
Uniqueness
Pyrimidine,5-((2,4-dichlorophenyl)azo)-2,4,6-triamino- is unique due to its specific structural features, such as the dichlorophenyl azo group and multiple amino groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit CDKs and induce apoptosis makes it a promising candidate for anticancer research .
特性
CAS番号 |
32524-37-1 |
|---|---|
分子式 |
C10H9Cl2N7 |
分子量 |
298.13 g/mol |
IUPAC名 |
5-[(2,4-dichlorophenyl)diazenyl]pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C10H9Cl2N7/c11-4-1-2-6(5(12)3-4)18-19-7-8(13)16-10(15)17-9(7)14/h1-3H,(H6,13,14,15,16,17) |
InChIキー |
GELKBEAHMREOLC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)N=NC2=C(N=C(N=C2N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


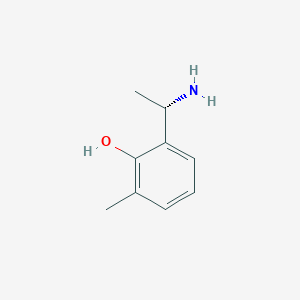
![1-Propanesulfonic acid, 3-[ethyl[3-methyl-4-[[4-(phenylazo)phenyl]azo]phenyl]amino]-, sodium salt](/img/structure/B13815388.png)
![Acetaldehyde,2-[(1-oxido-pyridin-2-YL)thio]-,O-methyloxime](/img/structure/B13815396.png)

![1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)-](/img/structure/B13815404.png)
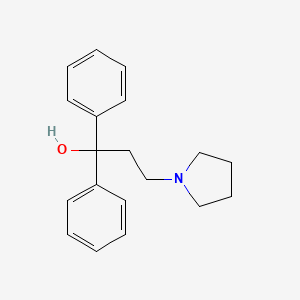
![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B13815409.png)
![3-[dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B13815413.png)

